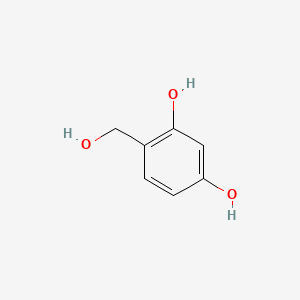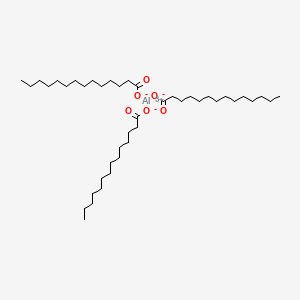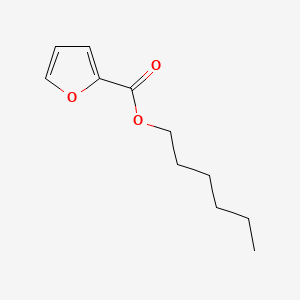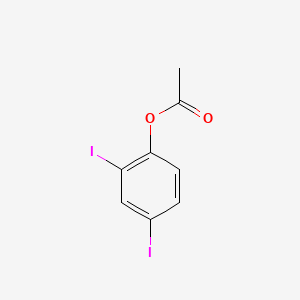
Phenol, 2,4-diiodo-, acetate
Übersicht
Beschreibung
Phenol, 2,4-diiodo-, acetate is an organic compound with the molecular formula C₈H₆I₂O₂ and a molecular weight of 387.9410 g/mol . This compound is a derivative of phenol, where two iodine atoms are substituted at the 2 and 4 positions, and an acetate group is attached to the hydroxyl group of the phenol ring.
Vorbereitungsmethoden
The synthesis of phenol derivatives, including Phenol, 2,4-diiodo-, acetate, can be achieved through various methods. One common method involves the nucleophilic aromatic substitution of phenol with iodine in the presence of a suitable catalyst . Another method includes the oxidation of aryl silanes, which is an aromatic variation of the Fleming-Tamao oxidation . Industrial production methods often involve the use of high-pressure and high-temperature conditions to facilitate the reaction.
Analyse Chemischer Reaktionen
Phenol, 2,4-diiodo-, acetate undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The hydroxyl group in phenol is a strongly activating, ortho- and para-directing substituent, making the aromatic ring highly reactive towards electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation.
Oxidation and Reduction: Phenol derivatives can undergo oxidation to form quinones or reduction to form hydroquinones.
Substitution Reactions: The acetate group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include halogens, nitric acid, sulfuric acid, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Phenol, 2,4-diiodo-, acetate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Phenol, 2,4-diiodo-, acetate involves its interaction with various molecular targets and pathways. The hydroxyl group in phenol can form hydrogen bonds with biological molecules, affecting their structure and function . The iodine atoms can participate in halogen bonding, further influencing the compound’s biological activity. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding phenol derivative, which can then exert its effects on cellular processes .
Vergleich Mit ähnlichen Verbindungen
Phenol, 2,4-diiodo-, acetate can be compared with other phenol derivatives such as:
Phenol: The parent compound, which has a hydroxyl group attached to a benzene ring.
2,4-Dichlorophenol: A similar compound where chlorine atoms are substituted at the 2 and 4 positions instead of iodine.
2,4-Dibromophenol: Another similar compound with bromine atoms at the 2 and 4 positions.
The uniqueness of this compound lies in the presence of iodine atoms, which impart distinct chemical and biological properties compared to other halogenated phenols.
Eigenschaften
IUPAC Name |
(2,4-diiodophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6I2O2/c1-5(11)12-8-3-2-6(9)4-7(8)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMGMCWDIJHCJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6I2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50190400 | |
| Record name | Phenol, 2,4-diiodo-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36914-80-4 | |
| Record name | Phenol, 2,4-diiodo-, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036914804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,4-diiodo-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


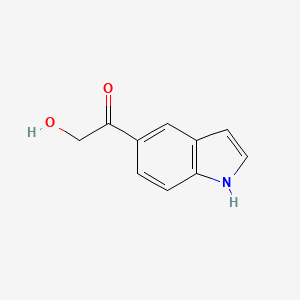
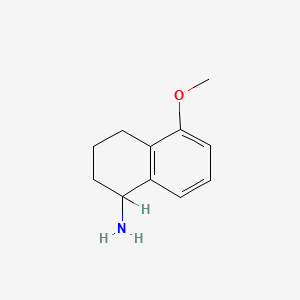
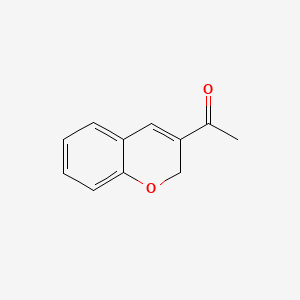

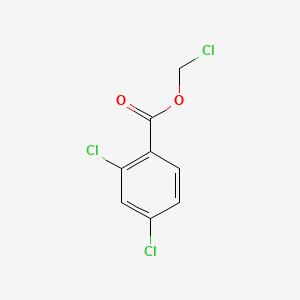
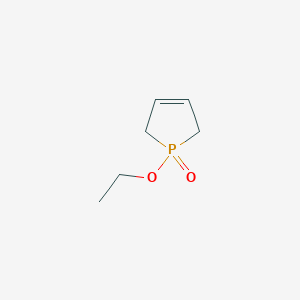
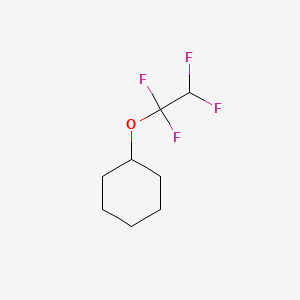
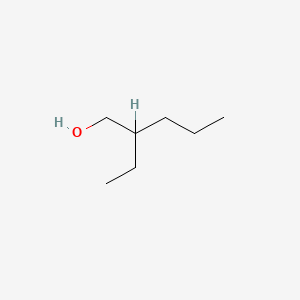
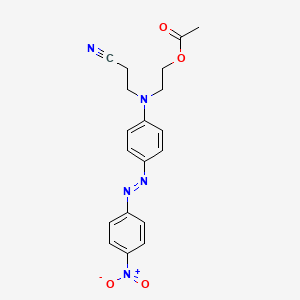
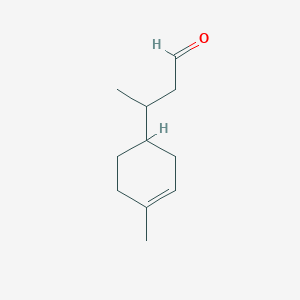
![7-(4-(Diethylamino)-2-ethoxyphenyl)-7-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one](/img/structure/B1595490.png)
